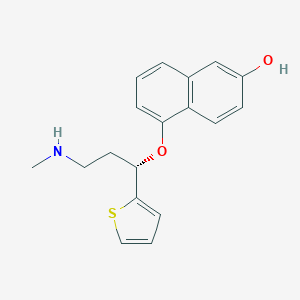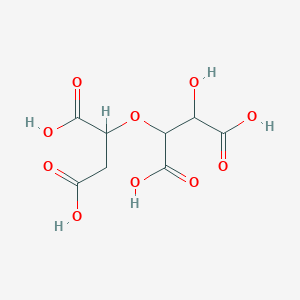
2-(1,2-DICARBOXYETHOXY)-3-HYDROXYBUTANEDIOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- is a complex organic compound with the molecular formula C12H14O14. It is known for its unique structure, which includes multiple carboxylic acid groups, hydroxyl groups, and ether linkages. This compound is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- typically involves multi-step organic reactions. One common method includes the esterification of butanedioic acid derivatives with ethylene glycol, followed by hydrolysis and oxidation steps to introduce the hydroxyl and additional carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of catalysts and controlled reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acid or base catalysts for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various esters, amides, and alcohol derivatives. These products are often used in further chemical synthesis or as intermediates in industrial processes .
Scientific Research Applications
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- involves its interaction with various molecular targets. The carboxylic acid and hydroxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The compound’s unique structure allows it to participate in multiple biochemical pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-: This compound has a similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Tartaric acid: Another similar compound, tartaric acid, has two hydroxyl groups but lacks the ether linkages present in Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy-.
Citric acid: Citric acid has multiple carboxylic acid groups and hydroxyl groups but differs in its overall structure and reactivity.
Uniqueness
Butanedioic acid, 2-(1,2-dicarboxyethoxy)-3-hydroxy- is unique due to its combination of carboxylic acid, hydroxyl, and ether groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .
Properties
CAS No. |
111451-14-0 |
|---|---|
Molecular Formula |
C8H10O10 |
Molecular Weight |
266.16 g/mol |
IUPAC Name |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H10O10/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17) |
InChI Key |
DMVKZVWUBJDAOG-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)OC(C(C(=O)O)O)C(=O)O)C(=O)O |
Synonyms |
2-(1,2-dicarboxyethoxy)-3-hydroxybutanedioic acid sodium tartrate monosuccinate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


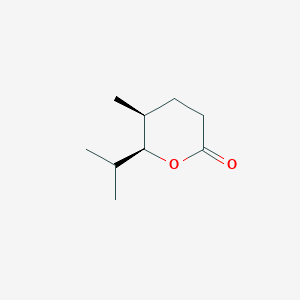
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
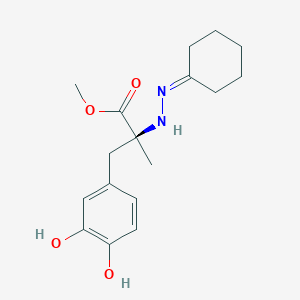
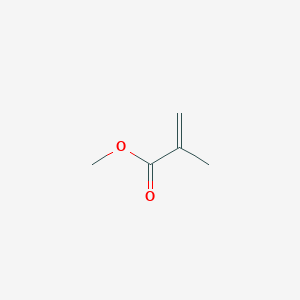
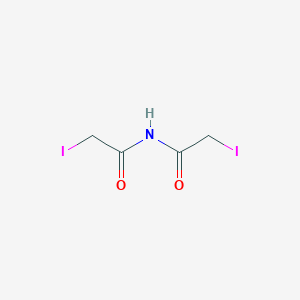
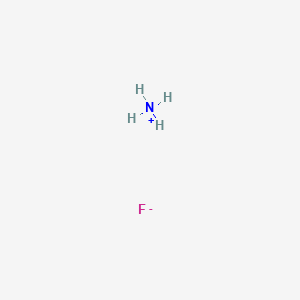
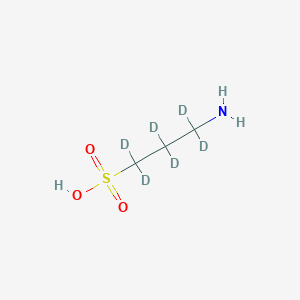
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)
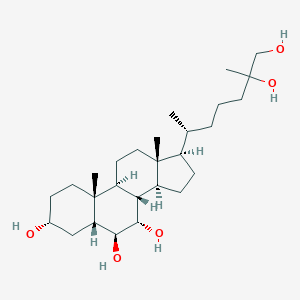
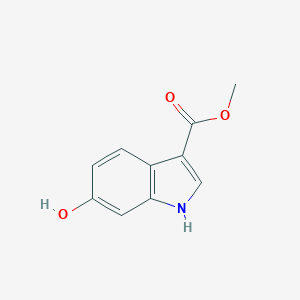
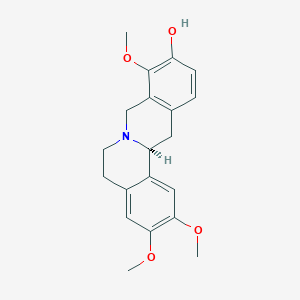
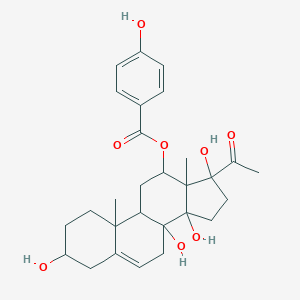
![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)
